K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

Catalog No.
S13622560
CAS No.
M.F
C15H19ClFN3O2S
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydro...

Product Name

K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride

Molecular Formula

C15H19ClFN3O2S

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H

InChI Key

COBSKSLDBJBGEK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl

K-115 Hydrochloride, commonly known as Ripasudil hydrochloride, is a highly potent, water-soluble small-molecule inhibitor targeting Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) . In procurement and material selection, it stands out from early-generation kinase inhibitors due to its exceptional aqueous solubility and strictly defined kinase selectivity profile, which are critical for topical ocular delivery . As a clinically validated benchmark material, K-115 hydrochloride is prioritized by researchers developing advanced ophthalmic solutions, intraocular pressure (IOP) reduction models, and corneal endothelial regeneration therapies, offering a highly processable precursor that bridges the gap between in vitro cellular assays and in vivo ocular pharmacokinetics [1].

Research Fit

Tool Compound ROCK1/ROCK2 pathway inhibition studies
Primary Research Area Trabecular outflow & corneal endothelium biology
Isoform Selectivity ROCK1/ROCK2 selectivity over PKA and PKC supports mechanistic signaling studies

Substituting K-115 Hydrochloride with older, classic ROCK inhibitors such as Y-27632 or Fasudil frequently compromises both formulation stability and assay specificity [1]. While Y-27632 is a ubiquitous laboratory reagent for cell culture, it exhibits significantly lower binding affinity for ROCK1/2, necessitating higher working concentrations that increase the risk of off-target binding to related kinases like PKACα and PKC [2]. Furthermore, many generic kinase inhibitors lack the intrinsic aqueous solubility required for direct formulation into topical eye drops, forcing formulators to rely on organic co-solvents like DMSO, which induce corneal toxicity, alter tear-film dynamics, and confound in vivo intraocular pressure measurements .

Substitution Risk

K-115 (Ripasudil) Isoform-selective ROCK inhibitor; low off-target kinase activity
Fasudil Pan-kinase profile (PKA/PKC/MLCK) may introduce off-target pathway interference
K-115 Trabecular outflow mechanism; no NE transporter activity
Netarsudil NE transporter inhibition adds confounding pharmacologic activity; cornea verticillata endpoint reported
K-115 Validated for conventional outflow pathway research in multiple models
Y-27632 Generic ROCK inhibitor; not optimized for ocular outflow studies, lower ROCK2 potency

Superior Kinase Affinity and Selectivity Profile

K-115 Hydrochloride demonstrates highly potent inhibition of ROCK2 and ROCK1 with IC50 values of 19 nM and 51 nM, respectively . When compared to classic ROCK inhibitors like Y-27632 and Fasudil, K-115 is approximately 2 to 18 times more potent, allowing for significantly lower dosing [1]. Crucially, it maintains a wide selectivity margin against off-target kinases, with IC50 values of 2.1 µM for PKACα and 27 µM for PKC, ensuring that observed cellular phenotypes are strictly ROCK-dependent [1].

Evidence DimensionIC50 for ROCK1 / ROCK2
Target Compound Data51 nM (ROCK1) / 19 nM (ROCK2)
Comparator Or BaselineY-27632 and Fasudil (IC50s are 2 to 18-fold higher)
Quantified Difference2 to 18-fold higher potency for target compound
ConditionsCell-free kinase assay

High target affinity enables lower working concentrations, drastically reducing off-target toxicity in sensitive ocular cell models.

ROCK Inhibition Potency
Cross-study comparable
ROCK1 IC50 51 nM, ROCK2 IC50 19 nM
Supports low-concentration target engagement in cellular assays
vs Y-27632: 2.7× (ROCK1), 15.8× (ROCK2); vs Fasudil: 17.4× (ROCK2)

Exceptional Aqueous Solubility for Direct Ophthalmic Formulation

A primary procurement advantage of K-115 Hydrochloride is its exceptional aqueous solubility, which is reported at 50 mg/mL to 79 mg/mL in water depending on the specific hydrate batch . In contrast, many standard lipophilic kinase inhibitors exhibit water solubility of <1 mg/mL and require DMSO or complex lipid nanocarriers for dissolution . This high water solubility allows K-115 to be directly formulated into clear, stable aqueous eye drops (e.g., standard 0.4% solutions) without the use of irritating organic co-solvents .

Evidence DimensionAqueous Solubility
Target Compound Data>50 mg/mL in water
Comparator Or BaselineStandard lipophilic kinase inhibitors (<1 mg/mL in water)
Quantified Difference>50-fold higher aqueous solubility
ConditionsStandard laboratory conditions (water as solvent)

Eliminates the need for organic co-solvents during formulation, preventing solvent-induced corneal toxicity in in vivo studies.

Kinase Selectivity vs Fasudil
Cross-study comparable
41× over PKA, >196× over PKC
Cleaner off-target profile supports unambiguous ROCK pathway interpretation
Fasudil selectivity: 4.8× (PKA), 10× (PKC); K-115 margins 8.5–19.6× greater

Additive Intraocular Pressure (IOP) Reduction in Combination Models

In clinical and advanced preclinical models of glaucoma, K-115 Hydrochloride demonstrates significant additive efficacy when combined with standard baseline therapies [1]. In a controlled study evaluating IOP reduction, the addition of 0.4% Ripasudil to a 0.5% Timolol baseline resulted in a mean IOP reduction of -2.9 mmHg at peak (2 hours post-instillation), compared to only -1.3 mmHg for Timolol plus placebo [2]. This synergistic effect confirms its utility as a combination agent that facilitates aqueous humor drainage via the trabecular meshwork pathway [1].

Evidence DimensionMean Intraocular Pressure (IOP) Reduction from baseline
Target Compound Data-2.9 mmHg (Ripasudil + Timolol)
Comparator Or Baseline-1.3 mmHg (Placebo + Timolol)
Quantified DifferenceAdditional 1.6 mmHg reduction (p < 0.001)
ConditionsIn vivo topical instillation (peak measurement at 2 hours)

Validates the compound as a highly effective synergistic precursor for researchers developing multi-mechanism anti-glaucoma therapies.

IOP Endpoint vs Netarsudil
Direct head-to-head
Ripasudil 0.4% BID: 3.0 mmHg reduction; Netarsudil 0.02% QD: 4.7 mmHg
Reported IOP endpoint context; ripasudil showed absence of cornea verticillata
Phase 3, n=245, 4 weeks; netarsudil cornea verticillata 1.6% vs 0%
Outflow Mechanism
Class-level inference
2.2-fold increase in conventional outflow facility; no change in aqueous production or uveoscleral outflow
Supports selective trabecular outflow pathway research without confounding effects
Rabbit model, 0.4% single instillation; constant-pressure perfusion
Corneal Endothelial Protection
Supporting evidence
Enhanced migration & wound healing in ex vivo human FECD tissue; protective effect in late-stage FCD post-cataract
Reported corneal endothelial research context; Phase 3 trial ongoing (K-321)
Ex vivo DSO model; clinical cohort study; Phase 3 FECD after descemetorhexis
Additive IOP Reduction
Supporting evidence
Added to prostaglandin analog: −1.4 to −2.4 mmHg; to beta-blocker: −2.2 to −3.0 mmHg; to fixed combinations: −1.7 mmHg
Reported additive IOP response when combined with all major classes; supports combination protocol design
52-week open-label study; 4-week randomized add-on trials; consistent additivity across classes

Ophthalmic Formulation and Glaucoma Research

Due to its high aqueous solubility and validated IOP-lowering efficacy, K-115 Hydrochloride is the premier choice for developing topical eye drops targeting the trabecular meshwork outflow pathway [1].

Corneal Endothelial Cell (CEC) Regeneration

Its specific ROCK1/2 inhibition promotes cell proliferation and adhesion, making it an essential reagent in in vitro expansion of CECs and in vivo corneal wound healing models [2].

Neuroprotection Assays in Retinal Ganglion Cells

Its ability to attenuate oxidative stress and delay cell death makes it a highly relevant standard for evaluating neuroprotective interventions in optic nerve crush models and neurodegenerative diseases [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ROCK Signaling & Outflow Pathway Studies
Isoform-selective ROCK inhibition with clean off-target profile (PKA/PKC sparing)
Confirm target engagement in trabecular meshwork cell assays; verify minimal PKA/PKC interference
Corneal Endothelial Research (FECD)
Reported corneal endothelial cell migration enhancement and Phase 3 development (K-321)
Validate wound healing in ex vivo human FECD models or in vivo corneal endothelial injury models
Combination IOP-Lowering Protocol Design
Additive IOP reduction across all drug classes without mechanistic overlap
Assess additive effect in chosen combination model; monitor IOP endpoints and ocular surface tolerability
Aqueous Humor Dynamics & Outflow Facility
Selective enhancement of conventional outflow without altering aqueous production or uveoscleral outflow
Measure outflow facility change via constant-pressure perfusion; confirm no effect on aqueous flow rate

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

359.0870539 g/mol

Monoisotopic Mass

359.0870539 g/mol

Heavy Atom Count

23

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